molecular formula C7H10NO+ B14652730 Pyridinium, 4-methoxy-1-methyl- CAS No. 45714-72-5

Pyridinium, 4-methoxy-1-methyl-

Cat. No.: B14652730
CAS No.: 45714-72-5
M. Wt: 124.16 g/mol
InChI Key: DLIGKOAPHNHTTL-UHFFFAOYSA-N
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Description

1-Methyl-4-methoxypyridinium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. The presence of a methoxy group at the fourth position and a methyl group at the first position in 1-Methyl-4-methoxypyridinium makes it a unique derivative with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-methoxypyridinium can be synthesized through various methods. One common approach involves the alkylation of 4-methoxypyridine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-methoxypyridine, methyl iodide

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., acetonitrile), room temperature

    Reaction: [ \text{4-methoxypyridine} + \text{methyl iodide} \rightarrow \text{1-Methyl-4-methoxypyridinium iodide} ]

Industrial Production Methods: Industrial production of 1-Methyl-4-methoxypyridinium may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-methoxypyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: 1-Methyl-4-methoxypyridine N-oxide

    Reduction: 1-Methyl-4-methoxypyridine

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-methoxypyridinium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its role as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methoxypyridinium involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction can be crucial in modulating neurological functions and has potential therapeutic applications.

Comparison with Similar Compounds

    1-Methyl-4-hydroxypyridinium: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Methyl-4-ethoxypyridinium: Similar structure but with an ethoxy group instead of a methoxy group.

    4-Methoxypyridine: Lacks the methyl group at the first position.

Uniqueness: 1-Methyl-4-methoxypyridinium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methoxy group enhances its solubility and interaction with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

45714-72-5

Molecular Formula

C7H10NO+

Molecular Weight

124.16 g/mol

IUPAC Name

4-methoxy-1-methylpyridin-1-ium

InChI

InChI=1S/C7H10NO/c1-8-5-3-7(9-2)4-6-8/h3-6H,1-2H3/q+1

InChI Key

DLIGKOAPHNHTTL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)OC

Origin of Product

United States

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